REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:8](Cl)=[O:9])[CH2:4][CH2:3]1.[NH:11]1[CH2:15][CH2:14][CH2:13][CH2:12]1>C1(C)C=CC=CC=1>[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:8]([N:11]2[CH2:15][CH2:14][CH2:13][CH2:12]2)=[O:9])[CH2:4][CH2:3]1
|
Name
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|
Quantity
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10.7 g
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Type
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reactant
|
Smiles
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N1CCCC1
|
Name
|
|
Quantity
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50 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
8.1 g
|
Type
|
reactant
|
Smiles
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CN1CCN(CC1)C(=O)Cl
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Name
|
|
Quantity
|
50 mL
|
Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The mixture was refluxed for 1 hour
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Duration
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1 h
|
Type
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CUSTOM
|
Details
|
the reaction
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Type
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TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
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CUSTOM
|
Details
|
the precipitated yellow crystal (pyrrolidine hydrochloride) was removed by filtration
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Type
|
DRY_WITH_MATERIAL
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Details
|
The filtrate was dried with anhydrous sodium sulfate and toluene as the solvent
|
Type
|
CUSTOM
|
Details
|
was removed by distillation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CCN(CC1)C(=O)N1CCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |